molecular formula C7H8ClN3 B1310916 (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile CAS No. 1004643-52-0

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

Cat. No.: B1310916
CAS No.: 1004643-52-0
M. Wt: 169.61 g/mol
InChI Key: OLOYPLHXOYMVOF-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile belongs to the pyrazole class of heterocyclic compounds, recognized for their significant role in various biological activities and their use as synthons in organic synthesis. Pyrazoles exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of pyrazole derivatives is often achieved through condensation followed by cyclization processes, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and acetamide. These methodologies facilitate the annelation of different heterocyclic nuclei to pyrazoles, extending the heterocyclic system's categories and thereby enhancing the potential for discovering more active biological agents (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the context of combating Bayoud disease, which affects date palms in North Africa and the Middle East, derivatives of pyrazole, including this compound, have been explored for their antifungal properties. Structure–activity relationship (SAR) analyses of various compounds against Fusarium oxysporum f. sp. albedinis (F.o.a.) reveal that certain pyrazole derivatives possess common antifungal pharmacophore sites, indicating their potential in developing targeted antifungal strategies (Kaddouri et al., 2022).

Bioevaluation and Therapeutic Potential

The pyrazole moiety is integral to numerous compounds exhibiting significant agrochemical and pharmaceutical activities. Research into pyrazole derivatives synthesized under various conditions has highlighted their potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications. These findings underscore the versatility of the pyrazole core in contributing to the development of new therapeutic agents and agrochemical products (Sheetal et al., 2018).

Anticancer Applications

Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer properties. Research indicates that pyrazolines exhibit significant biological effects, making them a focal point in pharmaceutical chemistry for the development of new anticancer agents. The exploration of synthetic strategies for pyrazoline derivatives aims to enhance their biological efficacy against cancer, highlighting the potential of these compounds in oncological research (Ray et al., 2022).

Safety and Hazards

The safety information for 4-Chloro-3,5-dimethyl-1H-pyrazole indicates that it has the GHS06 pictogram with the signal word “Danger”. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are currently unknown. Pyrazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound’s physical properties such as its predicted melting point of 11023°C , boiling point of 341.3°C , and density of 1.4 g/cm^3 may influence its pharmacokinetic properties.

Result of Action

It’s worth noting that other pyrazole derivatives have been found to have various biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. For instance, its stability may be affected by temperature given its predicted melting and boiling points .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOYPLHXOYMVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239701
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-52-0
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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